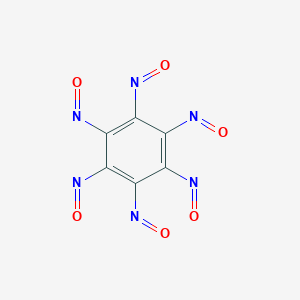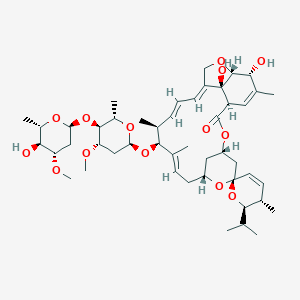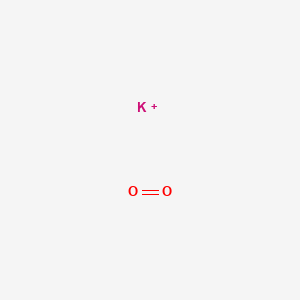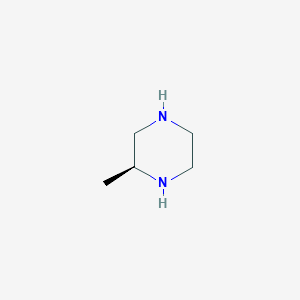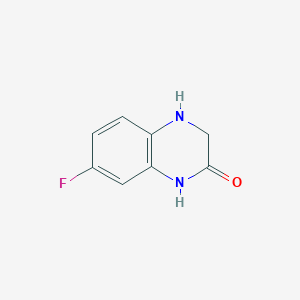
Perhydrofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perhydrofluoranthene is a polycyclic aromatic hydrocarbon that is commonly used in scientific research. It is a colorless, odorless, and non-toxic compound that has a unique molecular structure. This compound has attracted the attention of researchers due to its various applications in different fields such as material science, environmental science, and biomedical research.
Wirkmechanismus
Perhydrofluoranthene acts as a fluorescent probe by emitting light when excited by a specific wavelength of light. The mechanism of action involves the absorption of light by the molecule, which promotes an electron to a higher energy level. This energy is then released as light when the electron returns to its original energy level. The wavelength of the emitted light is specific to the molecule and can be used to identify the presence of perhydrofluoranthene in a sample.
Biochemische Und Physiologische Effekte
Perhydrofluoranthene has no known biochemical or physiological effects. It is a non-toxic compound that is not metabolized by the body. However, it is important to handle this compound with care as it can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Perhydrofluoranthene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also non-toxic and can be used in various applications without causing harm to the environment or living organisms. However, perhydrofluoranthene has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its fluorescence properties can be affected by environmental factors such as pH, temperature, and solvent.
Zukünftige Richtungen
There are several future directions for the use of perhydrofluoranthene in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of its potential use in biomedical research, such as in the development of diagnostic tools and therapeutic agents. Additionally, perhydrofluoranthene can be used in the development of new materials with unique properties, such as self-healing materials and sensors.
Conclusion
Perhydrofluoranthene is a versatile compound with various applications in scientific research. Its unique properties make it a valuable tool in different fields such as material science, environmental science, and biomedical research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of perhydrofluoranthene have been discussed in this paper. Further research on this compound can lead to the development of new tools and materials that can benefit society.
Synthesemethoden
Perhydrofluoranthene is synthesized using various methods such as the Diels-Alder reaction, hydrogenation, and catalytic hydrogenation. The Diels-Alder reaction is the most common method used for the synthesis of perhydrofluoranthene. This method involves the reaction of a cyclohexadiene with a dienophile to form a cyclohexene ring. The hydrogenation method involves the reduction of fluoranthene using hydrogen gas and a catalyst. Catalytic hydrogenation involves the use of a catalyst such as palladium or platinum to catalyze the hydrogenation of fluoranthene.
Wissenschaftliche Forschungsanwendungen
Perhydrofluoranthene has various applications in scientific research. It is used as a fluorescent probe in biological imaging and as a building block in the synthesis of organic compounds. Perhydrofluoranthene is also used in material science as a component in the production of polymers, resins, and coatings. Additionally, it is used in environmental science as a tracer for the detection of contaminants in soil and water.
Eigenschaften
CAS-Nummer |
16832-35-2 |
|---|---|
Produktname |
Perhydrofluoranthene |
Molekularformel |
C16H26 |
Molekulargewicht |
218.38 g/mol |
IUPAC-Name |
1,2,3,3a,4,5,6,6a,6b,7,8,9,10,10a,10b,10c-hexadecahydrofluoranthene |
InChI |
InChI=1S/C16H26/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h11-16H,1-10H2 |
InChI-Schlüssel |
FEBHUAJIEVOXIJ-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C3CCCC4C3C2CCC4 |
Kanonische SMILES |
C1CCC2C(C1)C3CCCC4C3C2CCC4 |
Andere CAS-Nummern |
16832-35-2 |
Synonyme |
Hexadecahydrofluoranthene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



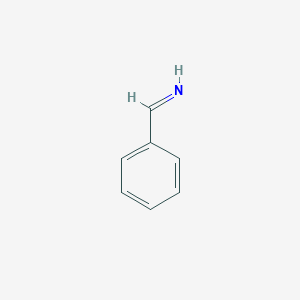
![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)
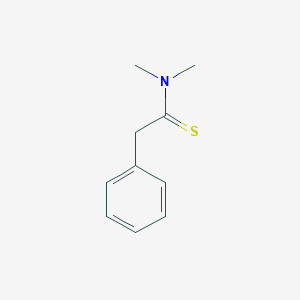
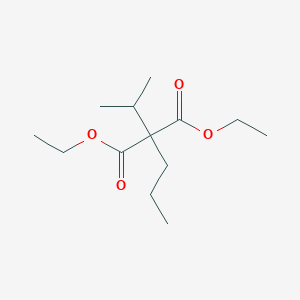
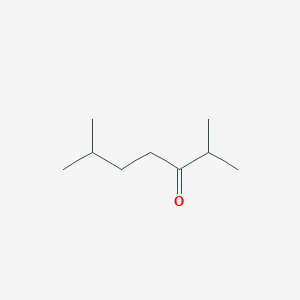
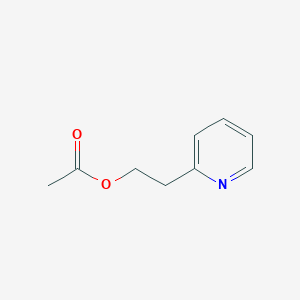
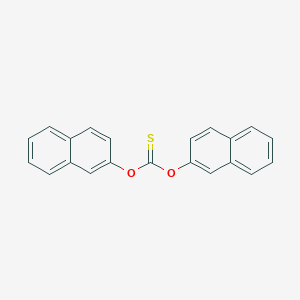
![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)
